molecular formula C22H19F3N2O3S B6087427 4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 5743-24-8

4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B6087427
CAS No.: 5743-24-8
M. Wt: 448.5 g/mol
InChI Key: MFWIFTYTDILBPI-UHFFFAOYSA-N
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Description

4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a methanesulfonyl group, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions with various molecular targets.

Properties

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3S/c1-31(29,30)27(20-8-3-2-4-9-20)15-16-10-12-17(13-11-16)21(28)26-19-7-5-6-18(14-19)22(23,24)25/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWIFTYTDILBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362169
Record name 4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5743-24-8
Record name 4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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